Certified Purity and Characterization Data for Osimertinib Impurity J
Osimertinib Impurity J is supplied with a Certificate of Analysis (CoA) that includes quantitative HPLC purity data, typically ≥95.0% as determined by HPLC-UV at 268 nm, alongside confirmatory ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data . In contrast, generic 'research-grade' osimertinib impurities may lack full spectral characterization or be provided with purity assessed only by a single non-validated method, introducing uncertainty in quantification [1]. The provision of qNMR data by certain suppliers for Impurity J enables direct calculation of absolute purity without the need for a response factor, a capability not universally offered for all osimertinib impurity standards [2].
| Evidence Dimension | Purity and Characterization Completeness |
|---|---|
| Target Compound Data | HPLC purity ≥95.0%; CoA includes ¹H NMR, ¹³C NMR, HRMS, and optionally qNMR. |
| Comparator Or Baseline | Generic osimertinib impurity standards: HPLC purity variable (≥90% to ≥98%); characterization may include only HPLC and MS. |
| Quantified Difference | Absolute purity verified by qNMR (target compound) vs. relative purity by HPLC only (generic comparators) |
| Conditions | Certificates of Analysis from cGMP-compliant analytical facilities; HPLC conditions per ICH Q2(R1) guidelines. |
Why This Matters
Quantitative NMR-certified purity eliminates the risk of overestimating impurity content due to co-eluting species, which is critical when establishing acceptance limits for ANDA submissions.
- [1] 深圳菲斯生物科技有限公司. Osimertinib Impurity 35 (CAS 1820891-36-8). Available at: https://www.sz-phystandard.com/ View Source
- [2] SynZeal. Osimertinib Impurity J (CAS 1820891-36-8) Product Page. Available at: https://www.synzeal.com/en/osimertinib-impurity-j View Source
